5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile
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Overview
Description
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, which also leads to the formation of the desired thiophene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale thiophene synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and solvents that are suitable for industrial processes.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines from nitriles.
Scientific Research Applications
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its structural framework is similar to that of known pharmacologically active thiophenes, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, making them useful as anesthetics or anticonvulsants . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar core structure but differ in their substituents and overall reactivity.
Thiophene-based drugs: Compounds like suprofen and articaine have similar thiophene frameworks and are used for their anti-inflammatory and anesthetic properties.
Uniqueness
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its acetyl and phenyl groups, along with the nitrile functionality, make it a versatile intermediate for further chemical modifications and potential therapeutic applications.
Properties
CAS No. |
120289-88-5 |
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Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)12-11(9-5-3-2-4-6-9)10(7-14)13(15)17-12/h2-6H,15H2,1H3 |
InChI Key |
FBIYMZPZXOOCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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